2-Amino-6-nitroacridin-9(10H)-one
Description
2-Amino-6-nitroacridin-9(10H)-one is a heterocyclic compound belonging to the acridine family, characterized by a fused tricyclic aromatic system with an amino (-NH₂) group at position 2 and a nitro (-NO₂) group at position 5. Acridinones are widely studied for their fluorescence, DNA intercalation, and chemiluminescent properties, making them valuable in pharmaceutical and analytical chemistry .
The presence of electron-donating (amino) and electron-withdrawing (nitro) substituents on the acridine skeleton likely influences its electronic structure, solubility, and reactivity.
Properties
CAS No. |
65163-80-6 |
|---|---|
Molecular Formula |
C13H9N3O3 |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
2-amino-6-nitro-10H-acridin-9-one |
InChI |
InChI=1S/C13H9N3O3/c14-7-1-4-11-10(5-7)13(17)9-3-2-8(16(18)19)6-12(9)15-11/h1-6H,14H2,(H,15,17) |
InChI Key |
HIXDTJUOZDMHGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-nitroacridin-9(10H)-one typically involves the nitration of acridin-9(10H)-one followed by the introduction of an amino group. One common method is:
Nitration: Acridin-9(10H)-one is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.
Amination: The nitro group is then reduced to an amino group using a reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-nitroacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro or nitroso group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a chloro derivative.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diaminoacridin-9(10H)-one.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a fluorescent probe due to its planar structure and ability to intercalate with DNA.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and disrupt cellular processes.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-nitroacridin-9(10H)-one, particularly in biological systems, involves intercalation with DNA. This intercalation can disrupt DNA replication and transcription, leading to cell death. The amino and nitro groups can also participate in redox reactions, further influencing its biological activity.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Solubility: Amino groups (e.g., in 6-Amino-2-ethoxyacridin-9(10H)-one) generally improve water solubility compared to nitro or ethoxy substituents . Nitro groups (e.g., in 2-Ethoxy-6-nitroacridin-9(10H)-one) increase molecular polarity but may reduce solubility due to strong intermolecular interactions .
Methoxy and hydroxy substituents (e.g., 1-Hydroxy-2,3-dimethoxyacridin-9(10H)-one) are linked to antioxidant activity, indicating substituent-dependent bioactivity .
Synthetic Challenges: Nitration and amination steps required for this compound may parallel methods used for 9-aminoacridine derivatives, such as bromination followed by nucleophilic substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
